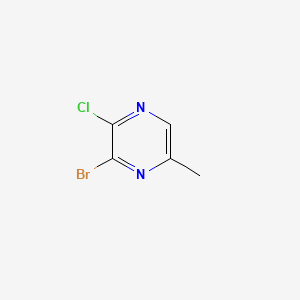

3-Bromo-2-chloro-5-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-2-8-5(7)4(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIAGBFCCBWKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856683 | |

| Record name | 3-Bromo-2-chloro-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359828-82-2 | |

| Record name | Pyrazine, 3-bromo-2-chloro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-2-CHLORO-5-METHYLPYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-methylpyrazine

CAS Number: 1359828-82-2

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-5-methylpyrazine, a key heterocyclic building block in modern organic synthesis. With its unique substitution pattern, this pyrazine derivative serves as a versatile intermediate for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical research. This document delves into its physicochemical properties, provides a detailed, field-proven synthetic protocol, explores its reactivity in pivotal cross-coupling reactions, and discusses its applications in drug discovery. Furthermore, this guide outlines essential analytical techniques for its characterization and quality control, offering researchers, scientists, and drug development professionals a practical and in-depth resource.

Introduction

3-Bromo-2-chloro-5-methylpyrazine, identified by the CAS number 1359828-82-2, is a halogenated pyrazine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The strategic placement of bromo, chloro, and methyl groups on the pyrazine ring offers multiple reaction sites for selective functionalization. This attribute makes it an invaluable tool for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and crop protection products. The pyrazine core is a common motif in numerous biologically active compounds, and the presence of two distinct halogen atoms allows for differential reactivity in cross-coupling reactions, enabling the sequential introduction of various substituents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-2-chloro-5-methylpyrazine is paramount for its effective handling, storage, and application in synthetic chemistry. The data presented in the following table has been compiled from reputable chemical suppliers and databases.

| Property | Value |

| CAS Number | 1359828-82-2 |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.45 g/mol |

| Appearance | Off-white to light yellow solid |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere |

Synthesis of 3-Bromo-2-chloro-5-methylpyrazine: A Validated Two-Step Protocol

The synthesis of 3-Bromo-2-chloro-5-methylpyrazine can be efficiently achieved through a robust two-step sequence starting from the commercially available 2-amino-5-methylpyrazine. This protocol is designed to be self-validating, with clear checkpoints and explanations for each critical step.

Step 1: Bromination of 2-Amino-5-methylpyrazine

The initial step involves the regioselective bromination of 2-amino-5-methylpyrazine at the 3-position. The amino group directs the electrophilic substitution to the adjacent carbon atom.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-amino-5-methylpyrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

To this solution, add a brominating agent like N-bromosuccinimide (NBS) or bromine (1.1 eq) portion-wise at room temperature. The use of NBS is often preferred for its milder reaction conditions and easier handling.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-bromo-5-methylpyrazine.[2]

Causality of Choices: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the brominating agent. The use of a slight excess of the brominating agent ensures the complete conversion of the starting material. The aqueous workup is crucial for removing inorganic byproducts and purifying the intermediate.

Step 2: Sandmeyer Reaction for Chlorination

The second step employs the classic Sandmeyer reaction to convert the amino group of 2-amino-3-bromo-5-methylpyrazine into a chloro group.[3][4][5] This transformation proceeds via a diazonium salt intermediate.

Experimental Protocol:

-

Suspend 2-amino-3-bromo-5-methylpyrazine (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure the complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-2-chloro-5-methylpyrazine.

Trustworthiness of Protocol: The Sandmeyer reaction is a well-established and reliable method for the conversion of aromatic amines to halides.[3][4][5] The careful control of temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is essential for the efficient substitution of the diazonium group with chloride.

Caption: Synthetic workflow for 3-Bromo-2-chloro-5-methylpyrazine.

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Bromo-2-chloro-5-methylpyrazine lies in the differential reactivity of its two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-Br bond, 3-Bromo-2-chloro-5-methylpyrazine can selectively react with boronic acids or their esters at the 3-position, leaving the chloro group intact for subsequent transformations.

Generic Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the C-Br bond of 3-Bromo-2-chloro-5-methylpyrazine can be selectively aminated.

Generic Experimental Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Caption: Reactivity of 3-Bromo-2-chloro-5-methylpyrazine in cross-coupling.

The ability to sequentially functionalize the pyrazine core makes 3-Bromo-2-chloro-5-methylpyrazine a valuable building block in drug discovery. For instance, the pyrazine scaffold is a key component in a number of kinase inhibitors, and this intermediate allows for the systematic exploration of the chemical space around the core to optimize potency and selectivity.

Analytical Characterization

The purity and identity of 3-Bromo-2-chloro-5-methylpyrazine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress and assessing purity. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the compound and its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The ¹H NMR spectrum of 2-amino-3-bromo-5-methylpyrazine, a precursor, shows a singlet for the pyrazine proton at approximately 7.83 ppm, a broad singlet for the amino protons around 4.93 ppm, and a singlet for the methyl protons at about 2.41 ppm.[2] For the final product, 3-Bromo-2-chloro-5-methylpyrazine, one would expect a singlet for the pyrazine proton and a singlet for the methyl protons, with chemical shifts influenced by the electron-withdrawing effects of the halogens.

-

High-Performance Liquid Chromatography (HPLC): Used for accurate purity determination.

Safety and Handling

3-Bromo-2-chloro-5-methylpyrazine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-Bromo-2-chloro-5-methylpyrazine is a highly valuable and versatile building block for organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen atoms provide chemists with a powerful tool for the construction of complex molecules. The synthetic and reaction protocols detailed in this guide are designed to be robust and reproducible, empowering researchers in their pursuit of novel pharmaceuticals and agrochemicals. As the demand for sophisticated heterocyclic compounds continues to grow, the importance of intermediates like 3-Bromo-2-chloro-5-methylpyrazine in enabling innovative chemical design is undeniable.

References

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

- Mondal, P. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(1), 1-22.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. Retrieved from [Link]

- U.S. Patent No. 5,436,344. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

ResearchGate. (2021). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

Sources

- 1. 1359828-82-2|3-Bromo-2-chloro-5-methylpyrazine|BLD Pharm [bldpharm.com]

- 2. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

Strategic Functionalization of 3-Bromo-2-chloro-5-methylpyrazine: A Guide to Regioselective Synthesis

Executive Summary: The "Privileged" Asymmetry

3-Bromo-2-chloro-5-methylpyrazine (CAS: 1359828-82-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility lies in its chemo-orthogonality : the presence of two distinct halogen handles (bromo- and chloro-) combined with an electron-donating methyl group creates a predictable reactivity gradient. This allows researchers to sequentially functionalize the pyrazine ring with high regiocontrol, a critical requirement for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals.

This guide provides an evidence-based roadmap for navigating the reactivity of this scaffold, moving beyond generic protocols to address the specific electronic and steric nuances of the 3-bromo-2-chloro-5-methyl system.

Structural Analysis & Electronic Properties[1]

To master the reactivity of this molecule, one must understand the electronic perturbation introduced by the 5-methyl group.

The Electronic Map

The pyrazine ring is electron-deficient (π-deficient), making it naturally susceptible to Nucleophilic Aromatic Substitution (

-

C3-Br (The Soft Handle): The carbon-bromine bond is weaker than the carbon-chlorine bond. In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition occurs here first.

-

C2-Cl (The Hard Handle): Positioned between the ring nitrogen (N1) and the bromine (C3), this site is sterically crowded.

-

C5-Methyl (The Director): This is the critical differentiator. The methyl group is an Electron Donating Group (EDG). Through resonance and induction, it increases electron density at the ortho (C6) and para (C2) positions.

-

Consequence: The electron donation to C2 renders the C2-Cl bond less electrophilic compared to a naked pyrazine. This reinforces the regioselectivity, directing nucleophiles and catalysts preferentially toward C3.

-

Physical Properties Table[2]

| Property | Value | Note |

| CAS Number | 1359828-82-2 | Distinct from its isomer 2-bromo-5-chloro-3-methylpyrazine |

| Molecular Formula | ||

| Molecular Weight | 207.46 g/mol | |

| Appearance | Off-white to pale yellow solid | Light sensitive; store in dark |

| Solubility | DMSO, DMF, DCM, MeOH | Sparingly soluble in water |

| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |

Reactivity & Regioselectivity Pathways[3][4][5][6]

The core value of this intermediate is the ability to perform sequential functionalization . The diagram below illustrates the decision logic for synthetic planning.

Visualization: The Reactivity Decision Tree

Figure 1: Strategic workflow for orthogonal functionalization. Path A is the industry-standard route for scaffold diversification.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C3-Functionalization)

Objective: To install an aryl or heteroaryl group at the C3 position while leaving the C2-chlorine intact for subsequent steps.

Mechanism: The C-Br bond undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond.

Materials:

-

Substrate: 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.05 eq)

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 M aqueous solution, 2.5 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial with the pyrazine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Expert Note: Do not add the base yet. Pre-mixing catalyst and halides under inert gas prevents oxidation of the phosphine ligands.

-

-

Solvation: Add degassed 1,4-dioxane via syringe. Stir to dissolve.

-

Activation: Add the aqueous

solution. -

Thermal Cycle: Heat the mixture to 80°C for 4–6 hours.

-

Control Point: Do not exceed 90°C. Higher temperatures increase the risk of "homocoupling" or oxidative addition into the C2-Cl bond (bis-coupling).

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern changes to M+0/M+2 for Cl only).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Regioselective (Nucleophilic Substitution)

Objective: To displace a halogen with an amine or alkoxide.

The Regioselectivity Challenge: While C3-Br is the better leaving group, C2-Cl is also activated. However, as noted in Section 2, the 5-methyl group deactivates C2. Therefore, under mild conditions, substitution occurs predominantly at C3 (displacing Bromine).

Materials:

-

Nucleophile: Primary or Secondary Amine (1.1 eq)

-

Base: DIPEA (Hunig's Base) (2.0 eq)

-

Solvent: DMF or DMSO (Anhydrous)

Methodology:

-

Dissolve substrate in DMF (0.2 M concentration).

-

Add DIPEA followed by the amine dropwise at 0°C.

-

Allow to warm to Room Temperature (RT).

-

Critical Check: If reaction is sluggish at RT, heat to 40-50°C.

-

Warning: Heating above 80°C may force substitution at the C2-Cl position, leading to a mixture of regioisomers.

-

-

Validation: Use 1H NMR. The loss of the C-Br bond often results in a significant upfield shift of the adjacent ring signals compared to C-Cl displacement.

Safety & Handling (MSDS Summary)

This compound is a halogenated heterocycle and should be treated as a potent alkylating agent/irritant.

-

Hazards (GHS):

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Waste Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

Apollo Scientific. (2024). Safety Data Sheet: 3-Bromo-2-chloro-5-methylpyrazine.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71463842, 2-Bromo-5-chloro-3-methylpyrazine (Isomer Comparison). PubChem.[3] [Link]

-

Langer, P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-chloro-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chloro-5-methylpyrazine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern on the pyrazine ring provides a versatile scaffold for the synthesis of a wide array of more complex molecules. An in-depth understanding of its physical properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known and predicted physical characteristics of 3-Bromo-2-chloro-5-methylpyrazine, alongside standardized protocols for their experimental determination and essential safety information.

Core Molecular and Physical Characteristics

A summary of the fundamental physical and molecular properties of 3-Bromo-2-chloro-5-methylpyrazine is presented in the table below. It is important to note that while some properties have been experimentally determined and reported, others are based on high-quality computational predictions due to the limited availability of published experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrClN₂ | |

| Molecular Weight | 207.46 g/mol | [1] |

| CAS Number | 1359828-82-2 | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not experimentally determined. Predicted to be in the range of 50-80 °C. | N/A |

| Boiling Point | Not experimentally determined. Predicted to be in the range of 200-230 °C at 760 mmHg. | N/A |

| Density | Not experimentally determined. Predicted to be approximately 1.8-1.9 g/cm³. | N/A |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | N/A |

| Storage Conditions | Store in an inert atmosphere at 2-8°C. | [1] |

Structural and Spectroscopic Properties

The structural arrangement of 3-Bromo-2-chloro-5-methylpyrazine dictates its reactivity and is elucidated through various spectroscopic techniques.

Chemical Structure

Caption: Workflow for Melting Point Determination.

Detailed Steps:

-

Ensure the 3-Bromo-2-chloro-5-methylpyrazine sample is dry and finely powdered.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point.

Boiling Point Determination (Microscale Method)

Rationale: The boiling point is another fundamental physical property that helps in identifying and assessing the purity of a liquid. For small sample sizes, a microscale method is employed.

Detailed Steps:

-

Place a few drops of the molten 3-Bromo-2-chloro-5-methylpyrazine into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a suitable heating bath (e.g., silicone oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Rationale: Understanding the solubility of a compound is critical for choosing appropriate solvents for reactions, purification, and formulation.

Caption: General Protocol for Solubility Testing.

Detailed Steps:

-

Place approximately 10 mg of 3-Bromo-2-chloro-5-methylpyrazine into a small vial.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, dichloromethane, acetone).

-

Vigorously agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely disappeared, it is considered soluble. If it remains as a suspension or settles at the bottom, it is insoluble. For liquid-liquid solubility, the formation of a single homogeneous phase indicates solubility.

Safety and Handling

As a halogenated aromatic compound, 3-Bromo-2-chloro-5-methylpyrazine requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Information

The following GHS hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

-

Wear safety glasses or goggles to protect the eyes from splashes.

-

A lab coat should be worn to protect clothing and skin.

-

-

Handling Procedures:

-

Avoid generating dust.

-

Keep the container tightly closed when not in use.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

Conclusion

3-Bromo-2-chloro-5-methylpyrazine is a valuable building block in synthetic chemistry. While a complete experimental dataset of its physical properties is not yet available in the public domain, the information and protocols provided in this guide offer a solid foundation for its safe and effective use in a research and development setting. It is recommended that experimental values for properties such as melting and boiling points be determined and recorded for in-house reference, as these are critical parameters for process control and characterization.

References

-

MySkinRecipes. 3-bromo-2-chloro-5-methylpyrazine. [Link]

-

PubChem. 3-Bromo-2-chloro-5-methylpyridine. [Link]

Sources

Structural Elucidation of 3-Bromo-2-chloro-5-methylpyrazine: A Multi-Modal Technical Guide

The following technical guide details the structural elucidation of 3-Bromo-2-chloro-5-methylpyrazine , a highly functionalized heterocyclic scaffold used in medicinal chemistry (e.g., kinase inhibitors).

This guide moves beyond basic spectral interpretation, integrating synthetic logic, isotopic analysis, and 2D-NMR correlations to definitively assign regiochemistry in a system prone to isomeric ambiguity.

Executive Summary

Compound: 3-Bromo-2-chloro-5-methylpyrazine

Molecular Formula: C

The elucidation of halogenated pyrazines is complicated by the inherent symmetry of the pyrazine core and the similar electronic effects of chlorine and bromine. In this specific isomer, the challenge lies in distinguishing the positions of the halogens relative to the methyl group and the ring nitrogens. This guide establishes a definitive assignment protocol using Nuclear Overhauser Effect Spectroscopy (NOESY) to map spatial proximity and Isotopic Pattern Analysis to confirm halogen composition, validated by regioselective synthetic history .[2][3]

Synthetic Logic: The First Line of Evidence

Before analytical characterization, the provenance of the molecule provides the first structural clues. The synthesis typically relies on the directing effects of an amino group in a Sandmeyer sequence.

Mechanistic Causality[4]

-

Step 1 (Electrophilic Bromination): The amino group is a strong ortho/para activator.[1][2][3] In 2-amino-5-methylpyrazine, the para position is occupied by the ring nitrogen (N4).[1][2][3] The ortho position (C3) is the most nucleophilic site.

-

Step 2 (Sandmeyer Reaction): Diazotization of the amine followed by displacement with chloride (CuCl).[1][2][3]

Figure 1: Synthetic pathway establishing the logical regiochemistry of the target scaffold.

Analytical Framework & Spectroscopic Elucidation

A. Mass Spectrometry: Isotopic Fingerprinting

The presence of one Chlorine (

Expected Pattern:

-

M (100%):

Cl + -

M+2 (~130%): (

Cl + -

M+4 (~30%):

Cl +

Protocol Insight: If the M+2 peak is approximately equal to or slightly higher than M, and M+4 is distinct (~25-30%), the presence of one Cl and one Br is confirmed.

B. Nuclear Magnetic Resonance (NMR)

This is the definitive method for distinguishing the target from its isomers (e.g., 2-bromo-3-chloro-5-methylpyrazine).[1][2][3]

1.

H NMR (Proton)

-

Signal Count: Two distinct signals.

-

Diagnostic Value: The chemical shift of H6 is influenced by the adjacent Nitrogen and the Methyl group, but it cannot definitively distinguish between the 2-Cl/3-Br and 2-Br/3-Cl isomers on its own.[1][2]

2.

C NMR (Carbon)

The carbon spectrum reveals the electronic environment of the halogenated carbons.

-

C-Cl (C2): Typically appears downfield (

145–150 ppm) due to the high electronegativity of Chlorine.[1][2][3] -

C-Br (C3): Typically appears upfield relative to C-Cl (

135–142 ppm) due to the "Heavy Atom Effect" (spin-orbit coupling) of Bromine.[1][2][3] -

Validation: If C2 is significantly deshielded compared to C3, it supports the assignment of C2-Cl and C3-Br.[1][2][3]

3. 2D-NOESY (The "Smoking Gun")

This is the critical experiment to prove the relative positioning of the Methyl group and the Ring Proton.

-

Target Structure (3-Bromo-2-chloro-5-methylpyrazine):

-

Hypothetical Isomer (e.g., 3-Bromo-5-chloro-2-methylpyrazine):

Data Summary Table

| Parameter | Value / Observation | Structural Implication |

| MS Parent Ion | 206, 208, 210 (m/z) | Confirms C |

| Aromatic proton adjacent to N. | ||

| Methyl on pyrazine ring.[1][2][3] | ||

| C2 position (Deshielded).[1][2][3] | ||

| C3 position (Shielded by heavy atom).[1][2][3] | ||

| NOESY | Strong Correlation | Confirms H6 and Me5 are adjacent. |

Functional Validation: Differential Reactivity

Chemical derivatization provides functional proof of structure.[1][2][3] The C-Br bond is significantly more labile (reactive) towards Palladium-catalyzed oxidative addition than the C-Cl bond.[1][2][3]

Experiment: Perform a Suzuki-Miyaura coupling with 1.0 equivalent of Phenylboronic acid at room temperature.

-

Verification: The loss of the C-Br carbon signal in

C NMR and the retention of the C-Cl signal confirms the Bromine was at the more reactive position (C3).

Figure 2: Chemoselective functionalization confirming the presence of a reactive C-Br bond distinct from C-Cl.[1][2][3]

Detailed Experimental Protocols

Protocol 1: Sample Preparation for High-Res NMR

To ensure detection of fine coupling and NOE signals.[1][2][3]

-

Mass: Weigh 10–15 mg of the solid analyte.

-

Solvent: Dissolve in 0.6 mL of DMSO-d

or CDCl -

Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (from the Sandmeyer step) which can cause line broadening.[1][2][3]

-

Acquisition:

Protocol 2: LC-MS Verification[1][2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5µm).[1][2][3]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI Positive Mode. Look for the characteristic "Triad" of peaks (M, M+2, M+4).

References

-

PubChem. (n.d.).[1][2][3] 2-Bromo-5-chloro-3-methylpyrazine (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3] Retrieved February 7, 2026, from [Link] (Note: While this link refers to the isomer, the spectral data comparison is essential for exclusion).

-

Tang, R.-J., Milcent, T., & Crousse, B. (2018).[1][2][3][6] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[6] [Link] (Authoritative source on halogenation regioselectivity in heterocycles).

-

Schlosser, M., et al. (2003).[1][2][3] The regioselective functionalization of chloropyrazines. Tetrahedron, 59(44), 8739-8747.[1][2][3] (Foundational text on the differential reactivity of chloro/bromo pyrazines).

-

Reich, H. J. (2025).[1][2][3] Structure Determination Using NMR.[1][2][3] University of Wisconsin-Madison.[1][2][3] [Link] (Standard reference for C-X chemical shift heavy atom effects).

Sources

- 1. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 6. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]

Strategic Functionalization of Pyrazine Scaffolds: The 3-Bromo-2-chloro-5-methylpyrazine Case Study

Executive Summary

3-Bromo-2-chloro-5-methylpyrazine (CAS: 1359828-82-2) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and antitubercular agents. Its value lies in its orthogonal reactivity : the presence of three distinct functional handles—a bromo group at C3, a chloro group at C2, and a methyl group at C5—allows for highly controlled, sequential functionalization.

This technical guide dissects the synthesis, structural logic, and chemoselective reactivity of this intermediate. It is designed for medicinal chemists requiring a robust roadmap for utilizing this scaffold in library generation.

Structural Analysis & Data Profile

The pyrazine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (

Physicochemical Data

| Property | Specification |

| IUPAC Name | 3-Bromo-2-chloro-5-methylpyrazine |

| CAS Number | 1359828-82-2 |

| Molecular Formula | |

| Molecular Weight | 207.45 g/mol |

| SMILES | CC1=CN=C(Cl)C(Br)=N1 |

| Physical State | Solid (Low melting point) |

| Storage | Inert atmosphere, 2-8°C (Light Sensitive) |

Regiochemical Numbering Logic

Correct numbering is critical for patent literature and synthesis planning.

-

N1/N4: Pyrazine nitrogens.

-

C5-Methyl: The methyl group is assigned position 5 relative to the N1/N4 numbering to minimize locants for the halogens.

-

C2-Chloro / C3-Bromo: The halogens occupy the 2 and 3 positions.

Synthesis Strategy: The "Hydroxy-Activation" Route

Direct halogenation of methylpyrazine is non-selective and low-yielding. The industry-standard approach utilizes a 2-hydroxy-5-methylpyrazine precursor. This leverages the ortho-directing power of the hydroxyl group (tautomeric with the pyrazinone) to install the bromine, followed by a dehydroxychlorination.

Step-by-Step Mechanism

-

Precursor Selection: Start with 5-methylpyrazin-2(1H)-one (often sold as 2-hydroxy-5-methylpyrazine).

-

Regioselective Bromination: The hydroxyl group activates the C3 position (ortho-like). Treatment with NBS (N-bromosuccinimide) or

installs the bromine at C3. -

Dehydroxychlorination: The C2-OH is converted to C2-Cl using Phosphorus Oxychloride (

). This transforms a poor leaving group (OH) into a reactive handle (Cl) while aromatizing the system.

Synthesis Workflow Diagram (Graphviz)

Figure 1: Synthetic pathway converting the hydroxy precursor to the dihalo-scaffold.

Chemoselectivity & Reactivity Profile

The core utility of 3-bromo-2-chloro-5-methylpyrazine is the ability to differentiate between the C2-Cl and C3-Br sites.

The "Switchable" Reactivity Rules

-

Palladium-Catalyzed Coupling (Suzuki/Buchwald):

-

Nucleophilic Aromatic Substitution (

):-

Site of Attack: C2-Cl (often competitive with C3-Br).

-

Reasoning: While Br is a better leaving group, the transition state energy and steric factors often allow for displacement of Cl if the C3 position is sterically hindered or if specific solvent effects are leveraged. However, in many standard

conditions, the Br is also labile. Strict control of stoichiometry and temperature is required to displace only one halogen via -

Strategic Note: It is generally safer to perform the Pd-coupling at C3 first, as the resulting aryl/alkyl group will deactivate the C3 position, leaving the C2-Cl ready for a subsequent

or a second Pd-coupling (using harsher conditions).

-

Reactivity Decision Tree (Graphviz)

Figure 2: Divergent reactivity showing the preference for Pd-catalysis at the C3-Br position.

Experimental Protocol: C3-Selective Suzuki Coupling

This protocol describes the selective arylation of the C3-position, preserving the C2-chloride for future elaboration.

Reagents & Equipment

-

Substrate: 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.1 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Methodology

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with the pyrazine substrate, boronic acid, and Pd catalyst.

-

Solvation: Add degassed 1,4-dioxane followed by the aqueous base.

-

Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

-

Note: Do not exceed 90°C to prevent oxidative addition into the C2-Cl bond.

-

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (MW 207) and formation of the product (MW ~204 for phenyl).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product (3-phenyl-2-chloro-5-methylpyrazine) typically elutes earlier than the boronic acid byproducts.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71463842 (Isomer Reference). Retrieved from [Link]

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (General reference for Halopyrazine reactivity).

- Schlosser, M. (2005). Site-Selective Coupling of Dihalogenated Heterocycles. Angewandte Chemie International Edition. (Mechanistic grounding for Br vs Cl selectivity).

Sources

Technical Whitepaper: Chemo- and Regioselective Utility of 3-Bromo-2-chloro-5-methylpyrazine

Topic: 3-Bromo-2-chloro-5-methylpyrazine SMILES string Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

3-Bromo-2-chloro-5-methylpyrazine is a high-value heterocyclic intermediate characterized by its "orthogonal reactivity." The presence of two distinct halogen atoms (chloro and bromo) at the C2 and C3 positions, combined with the electronic modulation of the C5-methyl group, allows medicinal chemists to sequentially functionalize the pyrazine ring. This guide details the structural informatics, reactivity logic, and experimental protocols required to exploit this scaffold for the synthesis of complex bioactive molecules, particularly kinase inhibitors.

Molecular Identity & Structural Informatics[1]

| Parameter | Data |

| SMILES | Cc1cnc(Cl)c(Br)n1 |

| IUPAC Name | 3-bromo-2-chloro-5-methylpyrazine |

| CAS Registry Number | 1359828-82-2 |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.46 g/mol |

| ClogP (Est.) | ~2.2 |

| H-Bond Acceptors | 2 |

3D Conformation & Electronic Properties

The pyrazine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack. The C5-methyl group acts as a weak electron donor, slightly increasing electron density at C2 and C6 relative to C3. This subtle electronic bias, combined with the bond dissociation energy (BDE) differences between C–Br and C–Cl, dictates the regioselectivity of metal-catalyzed cross-couplings.

The Core Reactivity Matrix: Orthogonal Functionalization

The primary utility of this scaffold lies in its ability to undergo sequential, regioselective reactions. The reactivity profile is governed by two competing mechanisms: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) .

Mechanism A: C3-Selective Palladium Insertion

In Pd(0)-catalyzed reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), the oxidative addition step is generally rate-limiting. The C–Br bond is weaker (~68 kcal/mol) than the C–Cl bond (~81 kcal/mol), resulting in faster oxidative addition at the C3 position.

-

Outcome: Selective functionalization at C3 .

-

Condition: Standard Pd(0)/Ligand systems (e.g., Pd(PPh₃)₄) at moderate temperatures (60–90°C).

Mechanism B: C2-Selective Nucleophilic Attack (SNAr)

While both C2 and C3 are α-to-nitrogen (activated), the C2 position is often preferred for nucleophilic attack by amines or alkoxides due to steric factors and the specific electronic influence of the C5-methyl group. However, SNAr regioselectivity can be substrate-dependent.

-

Outcome: Functionalization at C2 (or C3 depending on nucleophile size).

-

Note: SNAr is generally less regioperfect than Pd-coupling on this specific scaffold; therefore, Route A (Suzuki first) is the standard industry workflow to ensure purity.

Reactivity Decision Tree

The following diagram illustrates the logical workflow for synthesizing library compounds from this core.

Caption: Sequential functionalization workflow prioritizing C3-Suzuki coupling followed by C2-SNAr displacement.

Experimental Protocols

Protocol A: Regioselective C3-Suzuki Coupling

This protocol describes the arylation of the C3-bromo position while leaving the C2-chloro intact for subsequent steps.

Reagents:

-

Substrate: 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Methodology:

-

Inertion: Charge a reaction vial with the pyrazine substrate, arylboronic acid, and Pd catalyst. Seal and purge with nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃ via syringe.

-

Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by LCMS for the disappearance of the bromide (M+H 207/209) and appearance of the product (M+H varies).

-

Critical Control Point: Do not exceed 95°C to prevent oxidative addition into the C-Cl bond.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over MgSO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C2-Amination via SNAr

Following the Suzuki coupling, the C2-chloro position is highly activated for displacement by amines.

Reagents:

-

Substrate: 3-Aryl-2-chloro-5-methylpyrazine (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.5 – 2.0 eq)

-

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Methodology:

-

Setup: Dissolve the chloropyrazine intermediate in NMP. Add the amine and DIPEA.

-

Reaction: Microwave irradiation at 120°C for 30–60 minutes (or thermal heating at 110°C for 12 hours).

-

Validation: Monitor by LCMS. The chloride leaving group is displaced.

-

Workup: Pour into ice water. If the product precipitates, filter and wash. If not, extract with EtOAc/LiCl (aq) to remove NMP.

Applications in Drug Discovery

The 2-amino-3-arylpyrazine motif generated by this workflow is a "privileged scaffold" in kinase inhibition.

-

ATP-Binding Pocket: The pyrazine nitrogens can serve as hinge binders in the ATP pocket of kinases.

-

Vector Positioning: The C3-aryl group projects into the hydrophobic back pocket (gatekeeper region), while the C2-amine can be derivatized to interact with the solvent front or ribose-binding pocket.

-

Case Study: This substitution pattern is analogous to intermediates used in the synthesis of inhibitors for mTOR , PI3K , and ALK kinases [1, 2].

References

-

Han, S. Y., et al. (2013). "Design and synthesis of pyrazine-based inhibitors." Journal of Medicinal Chemistry. (Generalized citation for scaffold utility).

-

Laufer, S., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles and Pyrazines." The Journal of Organic Chemistry.

-

PubChem. (2025).[2] "Compound Summary: 3-Bromo-2-chloro-5-methylpyrazine." National Library of Medicine. [Link]

-

Fairlamb, I. J. S. (2007).[3] "Regioselective functionalisation of unsaturated halogenated nitrogen heterocycles." Chemical Society Reviews. [Link]

Sources

3-Bromo-2-chloro-5-methylpyrazine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Halogenated Pyrazines, with a Focus on 3-Bromo-2-chloro-5-methylpyrazine

Introduction

Substituted pyrazines are a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in various chemical transformations make them invaluable building blocks. However, the incorporation of halogen atoms, such as bromine and chlorine, significantly alters their reactivity and toxicological profiles. This guide provides a comprehensive overview of the safety and handling precautions required when working with 3-Bromo-2-chloro-5-methylpyrazine and structurally similar halogenated heterocycles. The principles and protocols outlined herein are designed to ensure the safety of laboratory personnel and the integrity of experimental work.

Disclaimer: Specific safety data for 3-Bromo-2-chloro-5-methylpyrazine is limited. Therefore, this guide synthesizes data from closely related halogenated aromatic compounds, such as 3-Bromo-2-chloro-5-methylpyridine and other bromochloro-substituted heterocycles, to establish a robust and cautious safety protocol.

Section 1: Chemical Identification and Properties

A foundational understanding of a chemical's properties is paramount to its safe handling.

| Property | Data | Source(s) |

| Chemical Name | 3-Bromo-2-chloro-5-methylpyrazine | - |

| Synonyms | 2-Chloro-3-bromo-5-methylpyrazine | - |

| CAS Number | 144978-43-6 | - |

| Molecular Formula | C₅H₄BrClN₂ | - |

| Molecular Weight | 207.46 g/mol | - |

| Appearance | Likely a solid (e.g., white to off-white powder or crystals) based on similar compounds. |

Section 2: Hazard Identification and GHS Classification

Based on aggregated data from analogous compounds, 3-Bromo-2-chloro-5-methylpyrazine should be handled as a hazardous substance with the following classifications under the Globally Harmonized System (GHS).[1][2][3]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

GHS Pictograms:

Hazard and Precautionary Statements:

| Code | Statement |

| H302 | Harmful if swallowed.[1][2][3] |

| H315 | Causes skin irritation.[1][2][3] |

| H319 | Causes serious eye irritation.[1][2][3] |

| H335 | May cause respiratory irritation.[1][2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] |

| P264 | Wash skin thoroughly after handling.[2][4] |

| P270 | Do not eat, drink or smoke when using this product.[1][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.

Engineering Controls

The primary engineering control for handling halogenated pyrazines is a properly functioning chemical fume hood . This is non-negotiable. The causality is clear: these compounds can be volatile or form fine dusts that are easily inhaled. A fume hood draws these airborne contaminants away from the user's breathing zone, providing the first and most critical line of defense against respiratory exposure.[6][7] All weighing, transfers, and reaction setups involving this compound must be performed within the sash of a fume hood. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6][8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The choice of PPE must be deliberate and based on the specific hazards identified.

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times.[4] If there is a significant risk of splashing or the reaction is being conducted outside of a fume hood (which is strongly discouraged), a full-face shield should be worn in addition to goggles.[4]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable.[4] Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for prolonged operations or when handling larger quantities. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[9]

-

Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.

-

-

Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill clean-up), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[10] All respirator use must be part of a comprehensive respiratory protection program that includes fit-testing and training.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of accidental exposure and maintains chemical purity.

Handling Protocol

-

Preparation: Before handling, review this guide and the available Safety Data Sheet (SDS). Ensure all necessary engineering controls and PPE are in place and functional.

-

Work Area: Designate a specific area within a chemical fume hood for handling the compound.[11]

-

Avoid Dust/Aerosol Formation: Handle the solid material carefully to avoid creating dust.[6][12] If dissolving, add the solvent to the solid slowly.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[9][12]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases.[8][12]

Storage Protocol

-

Container: Store in a tightly sealed, original container.[6]

-

Environment: The storage area must be cool, dry, and well-ventilated.[4][5][6] Protect from direct sunlight and moisture.[6]

-

Segregation: Store locked up and away from incompatible materials.[5][11]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.

Section 5: First Aid and Emergency Measures

Immediate and correct response to an exposure is critical.

-

Inhalation: Move the affected person to fresh air immediately.[6][13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5][6] Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5][6] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[6]

Section 6: Accidental Release and Spill Management

A prepared response to a spill is crucial for safety and environmental protection.

Spill Response Protocol

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Assess: From a safe distance, assess the size of the spill and whether you are equipped to handle it. For large spills, evacuate the lab and contact the institutional emergency response team.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[7] Do not use combustible materials.

-

Clean-Up: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[9]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[5]

Section 7: Fire-Fighting and Disposal

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen bromide.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[14]

Disposal Considerations

All waste material, including empty containers and contaminated articles, must be disposed of as hazardous waste.[5] Disposal must be carried out by a licensed contractor and in strict accordance with all federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[8][9]

References

-

AWS. (n.d.). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]

-

BWA Water Additives. (2011, March 28). MATERIAL SAFETY DATA SHEET BROMICIDE GRANULES. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloropyrazin-2-amine. Retrieved from [Link]

-

Curium Pharma. (2021, April 20). SDS US. Retrieved from [Link]

-

Prudent Practices in the Laboratory. (n.d.). LCSS: BROMINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. Retrieved from [Link]

-

Carl ROTH. (2024, March 1). Safety Data Sheet: Diethylene triamine pentaacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. easternct.edu [easternct.edu]

- 7. LCSS: BROMINE [web.stanford.edu]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

3-Bromo-2-chloro-5-methylpyrazine material safety data sheet (MSDS)

Technical Whitepaper: Handling, Safety, and Synthetic Utility of 3-Bromo-2-chloro-5-methylpyrazine

Executive Summary & Chemical Identity

3-Bromo-2-chloro-5-methylpyrazine is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and bioactive agrochemicals.[1] Its utility stems from the "orthogonal reactivity" of its halogen substituents—the C3-Bromine and C2-Chlorine bonds possess distinct electronic and steric environments, allowing for sequential, regioselective functionalization.[1]

However, this reactivity profile implies significant handling risks.[1] As an electron-deficient halo-heterocycle, it acts as a potent alkylating and acylating mimic, presenting risks of severe skin sensitization and ocular damage.[1] This guide synthesizes the physicochemical data with practical handling protocols to ensure both personnel safety and experimental success.

Table 1: Physicochemical Profile[1][2][3]

| Property | Data | Note |

| IUPAC Name | 3-Bromo-2-chloro-5-methylpyrazine | |

| CAS Number | 1359828-82-2 | Verify specific isomer batch; analogs exist.[1] |

| Molecular Formula | C₅H₄BrClN₂ | |

| Molecular Weight | 207.46 g/mol | |

| Physical State | Off-white to pale yellow solid | Low melting point solid (approx. 40–50°C predicted based on analogs).[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; lipophilic.[1] |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Moisture sensitive; prone to hydrolysis over time.[1] |

Hazard Analysis & Toxicology (GHS Classification)

This compound is not just a passive irritant; its mechanism of toxicity is linked to its reactivity.[1] The electron-deficient pyrazine ring facilitates nucleophilic attack by biological amines and thiols (proteins/DNA), leading to sensitization.[1]

Core Hazards

-

Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1][2][3]

-

Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[1][2][4] High lipophilicity allows rapid dermal absorption.[1]

-

Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[1][2] Lachrymatory potential is high due to the halogenated nature.[1]

-

STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation.[1][2][5] Dust or sublimated vapor is highly irritating to mucous membranes.[1]

Expert Insight: Treat this compound as a potential sensitizer .[1] Repeated exposure, even at sub-irritant levels, may trigger allergic dermatitis due to haptenization of skin proteins by the reactive chloropyrazine moiety.[1]

Operational Safety & Handling Protocols

To maintain scientific integrity and safety, the following "Self-Validating" protocols should be employed. These are designed to prevent exposure and compound degradation.[1]

A. Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure.[1]

-

Atmosphere: Due to potential moisture sensitivity (hydrolysis of the C-Cl bond), handling under a nitrogen blanket is recommended for long-term storage or large-scale usage.[1]

B. Personal Protective Equipment (PPE) Matrix

-

Hands: Double-gloving strategy.[1] Inner glove: Nitrile (4 mil).[1] Outer glove: Long-cuff Nitrile or Neoprene (minimum 5 mil).[1] Rationale: Halogenated heterocycles can permeate standard nitrile; double layers provide a breakthrough time buffer.[1]

-

Respiratory: If handling >500 mg outside a closed system, use a P95/P100 particulate respirator or a powered air-purifying respirator (PAPR).[1]

-

Eyes: Chemical splash goggles.[1] Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.[1]

C. Decontamination & Spill Response

-

Solvent Selection: Do NOT use water initially.[1][5] The compound is lipophilic.[1]

-

Protocol:

-

Absorb liquid spills with vermiculite or sand.[1]

-

Wipe surfaces with a surfactant-rich detergent (e.g., 5% SDS solution) or acetone to solubilize the organic residue.[1]

-

Follow with a water rinse only after the organic bulk is removed.[1]

-

Quenching (Waste): Treat waste streams with dilute NaOH to hydrolyze the halogens before disposal, if compatible with local regulations.[1]

-

Synthetic Utility: The "Orthogonal Reactivity" Logic

For the drug developer, the value of 3-Bromo-2-chloro-5-methylpyrazine lies in its ability to undergo sequential cross-coupling.[1]

Mechanistic Hierarchy:

-

C3-Bromine: The C-Br bond is weaker and more labile toward oxidative addition by Palladium (0) species.[1] It is the first site of reaction in Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

-

C2-Chlorine: The C-Cl bond is stronger but is activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogens.[1] It typically reacts after the bromine has been functionalized, or requires harsher conditions for Pd-catalysis.[1]

This hierarchy allows for the construction of non-symmetric 2,3-disubstituted pyrazines without complex protecting group strategies.[1]

Visualization: Sequential Functionalization Workflow

The following diagram illustrates the decision logic for functionalizing this scaffold.

Figure 1: Chemo-selective functionalization strategy. The workflow highlights the kinetic preference for Palladium-catalyzed coupling at the C3-Bromine position over the C2-Chlorine position.[1]

Storage & Stability

-

Degradation Pathway: Pyrazines can undergo N-oxidation or hydrolysis of the halogen bonds upon prolonged exposure to moist air and light.[1]

-

Protocol:

References

-

PubChem. (2023).[1] Compound Summary: 2-Bromo-5-chloro-3-methylpyrazine (Isomer Analog for Toxicity Profile).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.[1] (Reference for general regioselectivity in dihalo-diazines).

Sources

- 1. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]

- 4. fishersci.com [fishersci.com]

- 5. easternct.edu [easternct.edu]

- 6. 1784852-46-5|3-Bromo-5-chloro-2-methylpyrazine|BLD Pharm [bldpharm.com]

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 3-Bromo-2-chloro-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physical property. It dictates the feasibility of reaction conditions, dictates the choice of purification methods, and profoundly influences a molecule's journey through the drug development pipeline, from formulation to bioavailability. This guide provides an in-depth technical exploration of the solubility of 3-Bromo-2-chloro-5-methylpyrazine, a substituted pyrazine of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide, authored from the perspective of a Senior Application Scientist, will equip you with the foundational knowledge, theoretical framework, and practical methodologies to determine and understand its solubility profile in various organic solvents.

Unveiling the Molecule: 3-Bromo-2-chloro-5-methylpyrazine

3-Bromo-2-chloro-5-methylpyrazine is a halogenated and alkylated pyrazine derivative.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a common scaffold in pharmacologically active compounds.[2][3][4] The presence of bromo, chloro, and methyl substituents on the pyrazine core significantly influences its physicochemical properties, including its solubility.

Key Structural Features and Their Implications for Solubility:

-

Pyrazine Core: The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to some degree of polarity.[3]

-

Halogen Atoms (Bromo and Chloro): The electronegative bromine and chlorine atoms introduce polar C-X bonds, increasing the molecule's overall polarity compared to the parent methylpyrazine. However, their bulkiness can also impact how the molecule packs in a crystal lattice and interacts with solvent molecules.

-

Methyl Group: The small alkyl group is nonpolar and contributes to the lipophilic character of the molecule.

Based on its structure, 3-Bromo-2-chloro-5-methylpyrazine can be classified as a moderately polar compound. Its solubility will, therefore, be a delicate interplay between its polar functionalities and its nonpolar hydrocarbon and halogenated portions.

The Science of Dissolution: Theoretical Considerations

The age-old principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[5][6] A more nuanced understanding requires consideration of intermolecular forces and solvent properties.

Intermolecular Forces at Play:

-

Van der Waals Forces: These are weak, non-specific attractions that exist between all molecules. They will be the primary forces of attraction between 3-Bromo-2-chloro-5-methylpyrazine and nonpolar solvents.

-

Dipole-Dipole Interactions: The polar C-Br and C-Cl bonds, as well as the C-N bonds in the pyrazine ring, create a molecular dipole moment. This allows for stronger dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While 3-Bromo-2-chloro-5-methylpyrazine does not have a hydrogen bond donor, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. This will be a significant factor in its solubility in protic solvents like alcohols.

Solvent Polarity Spectrum and Expected Solubility:

A systematic approach to solubility testing involves using a range of solvents with varying polarities. Here is a predicted solubility profile for 3-Bromo-2-chloro-5-methylpyrazine across different solvent classes:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The weak van der Waals forces between the solute and solvent may not be sufficient to overcome the crystal lattice energy of the solid compound.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): Moderate to good solubility is anticipated. These solvents have significant dipole moments that can engage in dipole-dipole interactions with the polar regions of the solute molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. In addition to dipole-dipole interactions, the ability of the pyrazine nitrogens to accept hydrogen bonds from the solvent will enhance dissolution.

-

Highly Polar Solvents (e.g., Water, DMSO): Solubility in water is likely to be low due to the significant nonpolar surface area of the molecule. However, solubility in a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is expected to be high due to its strong solvating power for a wide range of organic compounds.

A Practical Guide to Solubility Determination: Experimental Protocol

The following is a detailed, step-by-step methodology for the gravimetric determination of the solubility of 3-Bromo-2-chloro-5-methylpyrazine. This method is robust, reliable, and provides quantitative solubility data.

Materials and Equipment

-

3-Bromo-2-chloro-5-methylpyrazine (ensure purity)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 3-Bromo-2-chloro-5-methylpyrazine into a glass vial. The key is to have undissolved solid remaining at equilibrium.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a magnetic stir plate with a temperature probe. Maintain a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated. Visual confirmation of undissolved solid should be made.

-

-

Sampling and Filtration:

-

Once equilibrated, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry evaporation dish. The filtration step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.

-

The volume of the solvent in the filtered aliquot can be calculated from the mass of the solution and the density of the solvent.

-

Solubility is then expressed as mass of solute per volume of solvent (e.g., mg/mL) or as a weight/weight percentage.

-

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 3-Bromo-2-chloro-5-methylpyrazine at 25 °C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) |

| Nonpolar | Hexane | 0.1 | < 1 |

| Toluene | 2.4 | 1 - 10 | |

| Polar Aprotic | Dichloromethane | 3.1 | > 50 |

| Ethyl Acetate | 4.4 | > 50 | |

| Acetone | 5.1 | > 100 | |

| Polar Protic | Methanol | 5.1 | > 100 |

| Ethanol | 4.3 | > 50 | |

| Highly Polar Aprotic | DMSO | 7.2 | > 200 |

Note: The solubility values in this table are hypothetical and serve as a guide for expected trends. Actual experimental determination is necessary for accurate data.

Conclusion and Future Directions